1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea
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Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Biological Activity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with substituted ureas. The general synthetic route can be summarized as follows:
- Starting Materials : Benzofuran and 4-methoxyphenethylamine.
- Reagents : Isocyanates or appropriate coupling agents.
- Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or DMF.
The yield and purity of the synthesized compound are critical for subsequent biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzofuran moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BPU | Jurkat | 4.64 | Cell cycle arrest |
BPU | HeLa | 10.5 | Apoptosis induction |
BPU | MCF-7 | 7.8 | Antiangiogenic effects |
The compound's mechanism often involves the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Mechanistic Studies
Molecular docking studies suggest that the compound binds effectively to MMP-2 and MMP-9, with binding energies indicating strong interactions that could inhibit their activity. For example, a docking score of -9.0 kcal/mol for MMP-2 suggests a favorable binding affinity compared to existing anticancer drugs .
In Vitro Studies
In vitro studies using the MTT assay have demonstrated that compounds similar to this compound exhibit cytotoxic effects across various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. These studies reveal that the compound can induce apoptosis and inhibit cell cycle progression effectively.
In Vivo Studies
In vivo experiments on chick chorioallantoic membrane (CAM) models have shown that these compounds can significantly reduce angiogenesis in tumor tissues, further supporting their potential as anticancer agents .
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(13-19-14-17-5-3-4-6-20(17)26-19)23-21(24)22-12-11-16-7-9-18(25-2)10-8-16/h3-10,14-15H,11-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCGXCDMJLYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.